molecular formula C17H20BrNO2S B10974186 N-(4-bromo-2-methylphenyl)-4-tert-butylbenzenesulfonamide

N-(4-bromo-2-methylphenyl)-4-tert-butylbenzenesulfonamide

Cat. No.: B10974186
M. Wt: 382.3 g/mol
InChI Key: BUDAWFWGKROJJG-UHFFFAOYSA-N
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Description

N-(4-BROMO-2-METHYLPHENYL)-4-TERT-BUTYLBENZENE-1-SULFONAMIDE is an organic compound characterized by the presence of a bromine atom, a methyl group, and a tert-butyl group attached to a benzene ring, along with a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMO-2-METHYLPHENYL)-4-TERT-BUTYLBENZENE-1-SULFONAMIDE typically involves the following steps:

    Bromination: The starting material, 2-methylphenyl, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 4-position.

    Sulfonation: The brominated product is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonyl chloride group.

    Amidation: Finally, the sulfonyl chloride intermediate is reacted with 4-tert-butylbenzene-1-amine under basic conditions to form the desired sulfonamide.

Industrial Production Methods

In an industrial setting, the production of N-(4-BROMO-2-METHYLPHENYL)-4-TERT-BUTYLBENZENE-1-SULFONAMIDE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMO-2-METHYLPHENYL)-4-TERT-BUTYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The sulfonamide group can participate in redox reactions, potentially altering the oxidation state of the sulfur atom.

    Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide

Properties

Molecular Formula

C17H20BrNO2S

Molecular Weight

382.3 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-4-tert-butylbenzenesulfonamide

InChI

InChI=1S/C17H20BrNO2S/c1-12-11-14(18)7-10-16(12)19-22(20,21)15-8-5-13(6-9-15)17(2,3)4/h5-11,19H,1-4H3

InChI Key

BUDAWFWGKROJJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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